Methyl 3-nitropropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-nitropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c1-9-4(6)2-3-5(7)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOVDKWDSQCJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338238 | |
| Record name | Methyl 3-nitropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20497-95-4 | |
| Record name | Methyl 3-nitropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-nitropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations of Methyl 3 Nitropropanoate
Established Synthetic Routes to Methyl 3-Nitropropanoate (B1233125)
The preparation of methyl 3-nitropropanoate can be achieved through several established methods, primarily involving the reaction of 3-halopropanoic acid derivatives with a nitrite (B80452) source or the direct esterification of 3-nitropropionic acid.
Preparation from 3-Halopropanoic Acid Derivatives and Nitrite
A common and direct method for synthesizing this compound involves the reaction of a methyl 3-halopropanoate, such as methyl 3-bromopropanoate (B1231587) or methyl 3-iodopropanoate, with a nitrite salt. researchgate.netresearchgate.net This nucleophilic substitution reaction replaces the halide with a nitro group. The choice of nitrite salt and reaction conditions can influence the yield and purity of the final product. For instance, the reaction of methyl 2-iodo-3-nitropropionate with finely powdered anhydrous sodium acetate (B1210297) in anhydrous diethyl ether at 0°C for an extended period has been reported as a reproducible method. orgsyn.org
Esterification of 3-Nitropropionic Acid
Another principal route to this compound is the esterification of 3-nitropropionic acid. researchgate.netresearchgate.net This can be accomplished using standard esterification procedures, such as reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. lookchem.com A selective method for the esterification of aliphatic carboxylic acids like 3-nitropropionic acid in the presence of aromatic carboxylic acids involves the use of 2,2-dimethoxypropane (B42991) and methanol with a catalytic amount of hydrochloric acid at room temperature, which can produce high yields. lookchem.com 3-Nitropropionic acid itself can be synthesized in two steps from commercially available acrolein. researchgate.netscispace.com
Versatile Reactivity of this compound as a Precursor in Organic Synthesis
This compound is a valuable precursor in a wide range of organic transformations. Its reactivity is centered around the acidic protons at the α-position to the nitro group and the α-position to the carbonyl group, as well as the electrophilic nature of the carbonyl carbon.
Nucleophilic Reactivity of the this compound Dianion
A key feature of this compound's reactivity is its ability to form a dianion upon treatment with a strong base, such as lithium diisopropylamide (LDA). lookchem.comresearchgate.net This dianion possesses two nucleophilic centers: one at the carbon α to the nitro group (C-2) and another at the carbon α to the carbonyl group (the enolate). This dual reactivity makes it a powerful tool for carbon-carbon bond formation.
The dianion of this compound can be selectively alkylated. Research has shown that alkylation and hydroxyalkylation reactions with alkyl halides and aldehydes, respectively, occur exclusively at the 2-position (α to the nitro group). researchgate.net It is also possible to achieve double alkylation at the α-position to furnish methyl α,α-dialkyl-β-nitropropanoates. researchgate.net
The dianion of this compound undergoes diastereoselective hydroxyalkylation when reacted with aldehydes. This reaction, which also occurs at the C-2 position, leads to the formation of β-hydroxy-α-nitro esters. researchgate.net These products can be valuable intermediates for further synthetic transformations. For example, the elimination of nitrous acid (HNO₂) from these adducts using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can yield methyl β-hydroxy-α-methylenealkanoates. researchgate.net An efficient three-component nitro-Mannich/lactamization cascade involving this compound and in situ formed imines has been developed, demonstrating high diastereoselectivity in the synthesis of pyrrolidinone derivatives. nih.gov
This compound serves as a versatile C3 building block in organic synthesis, amenable to a variety of chemical transformations. Its reactivity, stemming from the acidic protons alpha to the nitro group and the functionality of the ester, allows for its participation in complex reaction sequences, including alkylations, cascade reactions, and cyclizations to form valuable heterocyclic structures.
1 Strategies for Double Alkylation
The carbon alpha to the nitro group in this compound is readily deprotonated. This reactivity can be extended to achieve double alkylation, introducing two new carbon-carbon bonds at the C-2 position. The process typically involves the formation of a dianion, which can then be sequentially alkylated.
The generation of the dianion of this compound can be accomplished using strong bases like lithium diisopropylamide (LDA). researchgate.net It has been demonstrated that in the presence of an activating cosolvent, both the α-nitro and α-carbonyl positions can be deprotonated. researchgate.net Historically, hexamethylphosphoramide (B148902) (HMPA) was used for this purpose, but due to its mutagenic properties, it has been replaced by less toxic alternatives such as 1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-2-one (DMPU) or quinuclidine (B89598) N-oxide (QNO) with comparable results. studfile.netliverpool.ac.uk
The resulting dianion is a potent nucleophile that reacts selectively at the 2-position with various electrophiles, such as alkyl halides and aldehydes. researchgate.net A subsequent deprotonation and a second alkylation step allow for the synthesis of methyl α,α-dialkyl-β-nitropropanoates. researchgate.net This sequential approach provides a pathway to quaternary carbon centers, which are important structural motifs in many complex molecules. The reaction is sensitive to conditions; for instance, successful alkylation with certain electrophiles like iodide requires careful temperature control to balance the reactivity of the dianion with the stability of the product under the strongly basic conditions. nih.gov
Table 1: Conditions for Double Alkylation of this compound and Derivatives
| Base/Additive | Electrophile(s) | Product Type | Reference |
|---|---|---|---|
| LDA / HMPA or DMPU | Alkyl Halides, Aldehydes | Methyl α,α-dialkyl-β-nitropropanoate | researchgate.net |
| LDA / HMPA, DMPU, or QNO | Benzyl Bromide | Methyl 2-benzyl-3-nitropropanoate | liverpool.ac.ukliverpool.ac.uk |
| Dianion / Iodide | Iodide Electrophile | Alkylated β-nitro carboxylate | nih.govnih.gov |
2 Cascade and Multicomponent Reaction Development
This compound is an effective substrate in cascade and multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single synthetic operation. These reactions are highly atom-economical and efficient for generating libraries of structurally diverse compounds.
A significant application of this compound is in the three-component nitro-Mannich/lactamization cascade for the synthesis of pyrrolidin-2-one derivatives. nih.govacs.orgox.ac.uk This reaction involves the condensation of an aldehyde, an amine, and this compound. thieme-connect.com The process is highly diastereoselective, typically affording the trans-substituted pyrrolidinone as the major product. grafiati.comgrafiati.com The reaction sequence is initiated by the formation of an imine from the aldehyde and amine, which then undergoes a nitro-Mannich reaction with the enolate of this compound. Subsequent intramolecular cyclization via lactamization yields the final pyrrolidinone ring system. ucl.ac.uk
The methodology is broad in scope, tolerating a wide variety of functional groups on both the aldehyde and amine components. grafiati.comgrafiati.com It has been successfully extended to the use of cyclic imines, providing direct access to fused polycyclic pyrrolidinone derivatives. nih.govacs.orgox.ac.uk Furthermore, the reaction can be catalyzed by solid acids, such as Aquivion® PFSA, a perfluorinated copolymer with superacid character, which can be used in continuous flow reactors, enhancing the sustainability of the process. researchgate.netresearchgate.net
A key feature of the aforementioned cascade reactions is the in situ formation of the imine electrophile from a primary amine and an aldehyde. nih.govacs.orgox.ac.uk This avoids the need to isolate the often-unstable imine intermediate. The reaction between the amine and aldehyde generates the imine, which is immediately trapped by the nucleophilic form of this compound in a nitro-Mannich type addition. ucl.ac.uk The subsequent intramolecular lactamization proceeds to form the stable pyrrolidinone ring. This one-pot procedure is efficient and has been used to generate a large number of pyrrolidinone derivatives with high yields and excellent diastereocontrol. grafiati.comgrafiati.com The scope of the reaction includes various alkyl and aryl imines formed in situ. core.ac.uk
Table 2: Synthesis of Pyrrolidinone Derivatives via Nitro-Mannich/Lactamization Cascade
| Reactants | Catalyst/Conditions | Product | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| This compound, Aldehydes, Amines | Toluene, heat | trans-Monocyclic Pyrrolidinones | >98:2 | grafiati.com |
| This compound, Aldehydes, Amines | Aquivion® PFSA (solid acid) | 4-Nitropyrrolidin-2-ones | Excellent | thieme-connect.comresearchgate.net |
| This compound, Cyclic Imines | Toluene, degassed | Fused Tricyclic Pyrrolidinones | High | nih.govcore.ac.uk |
| α-Substituted 3-nitropropanoate, Aldehydes, Amines | One-pot protocol | 1,3,5-Trisubstituted 4-nitropyrrolidinones | 3:1 to 30:1 | grafiati.com |
3 Cyclization and Heterocycle Formation Reactions
The inherent functionality within this compound allows it to be a key precursor in various cyclization reactions to form important heterocyclic cores beyond pyrrolidinones.
The proposed reaction mechanism involves a sequence of a Henry reaction (nitroaldol addition) between the this compound and the aldehyde, followed by an intramolecular lactonization and subsequent elimination of nitrous acid. tandfonline.com This method highlights the dual role of the nitro group, acting first as an electron-withdrawing group to facilitate the initial C-C bond formation and then as a good leaving group in the final elimination step. tandfonline.com
Table 3: One-Pot Synthesis of 5-Alkylfuran-2(5H)-ones
| Aldehyde | Catalyst | Solvent | Overall Yield | Reference |
|---|---|---|---|---|
| Various Aldehydes | Amberlyst A-21 | Ethyl Acetate | 60–90% | researchgate.nettandfonline.com |
| Various Aldehydes | Neutral Alumina | Not specified | 35–60% | researchgate.net |
Derivatives of 3-nitropropanoic acid can be utilized in annulation reactions to construct five-membered rings. Specifically, products resulting from the Meerwein acylation of ketones with 3-nitropropanoic anhydride (B1165640) can undergo an intramolecular nitroaldol cyclization. researchgate.net This cyclization furnishes a hydroxynitrocyclopentanone ring system. researchgate.net Depending on the substrate's structure and the reaction conditions, these intermediates may subsequently eliminate nitrous acid to yield a hydroxycyclopentenone derivative. This strategy has been applied to cyclic ketones like cyclododecanone (B146445) and cycloheptanone, leading to the formation of bicyclic annulation products as single diastereoisomers in moderate to high yields. researchgate.net
Cyclization and Heterocycle Formation Reactions
Formation of Hexahydropyrimidines and Piperidines via Mannich Conditions
The Mannich reaction, a classic carbon-carbon bond-forming reaction, can be effectively employed with this compound to construct heterocyclic systems like hexahydropyrimidines and piperidines.
The treatment of this compound with formaldehyde (B43269) and primary amines under Mannich reaction conditions leads to the formation of 5-nitrohexahydropyrimidines. osi.lvresearchgate.net This reaction proceeds through the in situ formation of an iminium ion from the primary amine and formaldehyde, which then reacts with the acidic α-carbon of the this compound. The resulting β-nitroamine intermediate undergoes a subsequent cyclization with another equivalent of formaldehyde and the primary amine to yield the hexahydropyrimidine (B1621009) ring system.
In some cases, the reaction can also lead to the formation of piperidine (B6355638) derivatives. For instance, the reaction of methyl nitroacetate, a related compound, under similar Mannich conditions can yield both 5-nitrohexahydropyrimidines and isomeric 3,5-di(methoxycarbonyl)-1-methyl-3,5-dinitropiperidines. osi.lv While the direct synthesis of piperidines from this compound itself via this specific one-pot Mannich reaction is less commonly reported, the underlying principle of using the nitro-Mannich reaction to create β-nitroamine intermediates is a key strategy in the synthesis of functionalized piperidines. ucl.ac.uk These intermediates can then be subjected to further transformations, such as reductive cyclization, to afford the piperidine core. ucl.ac.uk
A study detailed a method for synthesizing functionalized piperidines with three contiguous stereocenters using a diastereoselective nitro-Mannich reaction. ucl.ac.uk This approach involved the reaction between a β-aryl/heteroaryl substituted nitroalkane and a glyoxylate (B1226380) imine to produce β-nitro-amines with good selectivity for the syn, anti-diastereoisomers. ucl.ac.uk Subsequent reductive cyclization of these intermediates, for example using BF3·OEt2, would lead to the desired piperidine structures. ucl.ac.uk
Table 1: Synthesis of Heterocycles via Mannich Reaction
| Starting Material | Reagents | Product(s) | Reference(s) |
| This compound | Formaldehyde, Primary Amines | 5-Nitrohexahydropyrimidines | osi.lvresearchgate.net |
| Methyl Nitroacetate | Formaldehyde, Primary Amines | 5-Nitrohexahydropyrimidine, 3,5-di(methoxycarbonyl)-1-methyl-3,5-dinitropiperidines | osi.lv |
| β-Aryl/heteroaryl substituted nitroalkanes | Glyoxylate imine, then reductive cyclization (e.g., BF3·OEt2) | Functionalized Piperidines | ucl.ac.uk |
Conjugate Addition Reactions
The electron-withdrawing nature of the nitro and ester groups in molecules derived from this compound makes them excellent Michael acceptors in conjugate addition reactions. This reactivity is fundamental to forming new carbon-carbon bonds at the β-position.
Michael Additions to Enones
This compound can be a precursor to α,β-unsaturated esters, which are classic Michael acceptors. However, a more direct application involves the Michael addition of a nucleophile derived from this compound to an enone. By deprotonating the carbon α to the nitro group, a nucleophilic carbanion is generated. This carbanion can then undergo a Michael 1,4-addition to an α,β-unsaturated carbonyl compound, such as an enone. wikipedia.orgmasterorganicchemistry.com
This reaction is a powerful tool for carbon-carbon bond formation and is widely used in organic synthesis. The general mechanism involves the addition of the nucleophile to the β-carbon of the enone, forming an enolate intermediate, which is subsequently protonated to yield the 1,5-dicarbonyl compound. masterorganicchemistry.com The use of organocatalysts can facilitate asymmetric Michael additions, leading to the formation of chiral products with high enantioselectivity. acs.org
For instance, the ethyl ester equivalent of this compound has been shown to undergo Michael addition to enones to afford adducts which can then be used in subsequent reactions like the Dieckmann condensation to produce nitro diketones. ethz.ch
Functional Group Interconversions and Derivative Formation
The functional groups present in this compound allow for a variety of transformations, enabling its conversion into other valuable synthetic intermediates.
Elimination of Nitrous Acid (HNO2) to Yield Alpha,Beta-Unsaturated Esters
The elimination of nitrous acid (HNO2) from this compound or its derivatives is a key transformation that leads to the formation of α,β-unsaturated esters, such as methyl acrylate. This reaction is typically promoted by a base.
Reductive Transformations to Beta-Amino Acid Derivatives
The reduction of the nitro group in this compound is a direct and important route to the synthesis of β-amino acid derivatives. hilarispublisher.com β-Amino acids are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds. hilarispublisher.com
Various reducing agents can be employed for this transformation. A common method is catalytic hydrogenation using catalysts such as Raney Nickel (Raney Ni). ethz.ch This method is often efficient and provides the corresponding β-amino ester in good yield. Other methods for the reduction of nitro groups to amines are also well-established in organic chemistry.
The synthesis of β-amino acids often involves stereocontrolled methods to obtain enantiomerically pure products. researchgate.net For example, a stereocontrolled transformation of L-glyceraldehyde into (2R)-methyl 3-amino-2-hydroxy-4-phenylbutanoate involved the reduction of a nitro precursor. researchgate.net
Precursor Role for Nitrile Oxides in [3+2] Cycloadditions
This compound can serve as a precursor for the in-situ generation of nitrile oxides. Nitrile oxides are highly reactive 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolines and isoxazoles. uchicago.eduresearchgate.net
The transformation of a primary nitroalkane into a nitrile oxide is a standard procedure in organic synthesis. This often involves dehydration of the nitroalkane, which can be achieved using reagents like phenyl isocyanate in the presence of a catalytic amount of triethylamine. uchicago.edu The resulting nitrile oxide is typically not isolated but is trapped in situ by a suitable dipolarophile.
This methodology provides a powerful route to complex heterocyclic structures. For example, an intramolecular nitrile oxide cycloaddition process has been used to create tricyclic isoxazoline (B3343090) precursors for the synthesis of other complex molecules. researchgate.net
Advanced Applications in Complex Molecular Architecture Synthesis
This compound serves as a versatile C3 building block in organic synthesis, enabling the construction of intricate molecular structures. Its utility stems from the reactivity of the carbon atom bearing the nitro group and the adjacent α-carbonyl carbon, which can participate in a variety of bond-forming reactions. This allows for its incorporation into complex targets, including therapeutically important natural products and other valuable organic compounds.
Synthesis of Therapeutically Relevant Amino Sugars
This compound and its derivatives are valuable precursors in the synthesis of amino sugars, a class of carbohydrates where a hydroxyl group is replaced by an amino group. researchgate.netwikipedia.org These compounds are components of numerous antibiotics and other biologically active molecules. The synthesis often involves the reaction of the nitropropanoate ester with carbohydrate-derived aldehydes or ketones. researchgate.net
The synthetic strategy leverages the nitro group as a masked amino group. Following the formation of the carbon skeleton, the nitro group can be reduced to an amine, yielding the target amino sugar derivative. For instance, nitropropanoate esters have been successfully utilized in the synthesis of complex amino sugars. researchgate.net This approach is significant as it provides a method to introduce nitrogen stereoselectively into a sugar backbone, a crucial step in creating therapeutically relevant molecules. The versatility of this method is demonstrated in the preparation of various polyhydroxylated cyclopentane (B165970) and cyclohexane (B81311) β-amino acids from sugar-derived nitroolefins. researchgate.net
Key steps in a typical synthesis of amino sugars using nitroalkanes include:
Carbon-Carbon Bond Formation: A base-catalyzed condensation (Henry reaction) between a sugar-derived aldehyde and this compound to extend the carbon chain.
Functional Group Manipulation: Conversion of the nitro group to an amino group, typically through reduction using methods like catalytic hydrogenation. researchgate.net
This methodology offers a powerful tool for accessing complex and stereochemically rich amino sugars from readily available starting materials.
Synthesis of Macrolides, Including Brefeldin and Pyrenophorin
The strategic application of this compound extends to the total synthesis of complex macrolides, which are macrocyclic lactones known for their diverse biological activities. Notable examples include the antifungal and antiviral agent Brefeldin A and the macrodialide pyrenophorin. researchgate.netresearchgate.net
In these syntheses, this compound acts as a key building block for constructing significant portions of the macrolide backbone. The synthetic route often involves a Michael addition of the nitronate ester to an α,β-unsaturated system, followed by further transformations. For the synthesis of pyrenophorin, a key intermediate is formed via the utilization of a nitropropanoate ester. researchgate.net Similarly, derivatives of 3-nitropropanoic acid are employed to construct the cyclopentane ring system and the side chain of Brefeldin A. researchgate.netresearchgate.net
The general synthetic sequence can be outlined as:
Michael Addition: The conjugate addition of the anion of this compound to an electrophilic olefin.
Chain Elongation and Functionalization: Subsequent reactions to build the carbon chain and introduce necessary functional groups.
Macrolactonization: The final ring-closing step to form the characteristic large lactone ring.
The use of this compound in these total syntheses highlights its role as a versatile synthon for introducing a three-carbon unit with latent functionality that can be unmasked at later stages of the synthesis.
Preparation of Dialkyl Dicyanofumarates and Dicyanomaleates
This compound serves as a starting material in a multistep synthesis to produce dialkyl dicyanofumarates and dicyanomaleates. d-nb.infobeilstein-journals.orgnih.gov These electron-deficient alkenes are highly valuable as versatile building blocks in organic synthesis, participating in a range of cycloaddition and Michael addition reactions. d-nb.infoscience.gov
An efficient method for the preparation of dimethyl dicyanofumarate involves a sequence starting from methyl β-nitropropanoate. d-nb.infobeilstein-journals.org This multi-step process transforms the initial nitroalkane into the highly functionalized target molecule. d-nb.info The resulting dialkyl dicyanofumarates are important reagents for constructing complex cyclic and heterocyclic systems. beilstein-journals.orgnih.gov
| Starting Material | Key Transformation | Product | Reference |
| Methyl β-nitropropanoate | Multistep reaction sequence | Dimethyl 2,3-bis(hydroxyiminomethyl)fumarate | d-nb.infobeilstein-journals.org |
| Dimethyl 2,3-bis(hydroxyiminomethyl)fumarate | Treatment with (CF₃CO)₂O in dioxane with pyridine | Dimethyl dicyanofumarate | d-nb.infobeilstein-journals.org |
The photochemical isomerization of the E-isomers (fumarates) is the most efficient method for the synthesis of the corresponding Z-isomers, the dialkyl dicyanomaleates. d-nb.info
Chemoselective Arylation Reactions Using Methyl 2-Nitropropanoate
While the focus is on this compound, it is noteworthy that its constitutional isomer, methyl 2-nitropropanoate, undergoes important chemical transformations such as chemoselective arylation. diva-portal.org These reactions are significant for creating sterically congested carbon centers. diva-portal.org In these reactions, the carbon atom bearing the nitro group acts as a nucleophile.
Metal-free arylation of C-nucleophiles, including methyl 2-nitropropanoate, can be achieved using diaryliodonium salts. diva-portal.org This method allows for the formation of a carbon-carbon bond between the α-carbon of the nitroester and an aryl group. The reaction to produce the arylated product can be performed under mild conditions. diva-portal.org
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Methyl 2-nitropropanoate | Diaryliodonium salt | Methyl 2-aryl-2-nitropropanoate | 45% | diva-portal.org |
This type of C-arylation provides a route to α-aryl-α-nitro esters, which are valuable precursors for the synthesis of α-aryl carboxylic acids and other important compounds. The ability to perform these reactions chemoselectively highlights the utility of nitroalkanoates in constructing complex and sterically hindered molecular architectures. diva-portal.org
Biological and Biochemical Origins of Nitropropanoate Compounds
Natural Occurrence and Biosynthesis of 3-Nitropropionic Acid and Related Derivatives
3-Nitropropionic acid and its derivatives are not uniformly distributed in nature. Their presence has been identified in specific species of fungi, plants, and even insects, where they often play a role in defense mechanisms.
Identification in Fungal Species, Including Aspergillus flavus and Penicillium atrovenetum
Various fungal species are known to produce 3-NPA. It is found in a free form in fungi such as Arthrinium sp., Aspergillus flavus, Aspergillus oryzae, and Penicillium atrovenetum. researchgate.net Research has shown that Aspergillus flavus produces not only 3-NPA but also nitrate (B79036) and kojic acid when grown in a medium with ammonium (B1175870) as the sole nitrogen source. nih.govasm.org The concentration of 3-NPA peaks before the appearance of nitrate, suggesting it may be an intermediate in the nitrification process by the fungus. nih.gov In fact, some studies propose that 3-NPA is either an intermediate or in equilibrium with an intermediate in this process. nih.gov
Penicillium atrovenetum is another significant producer of 3-NPA, with studies reporting yields as high as 350 mg per liter of culture. nih.govcambridge.org The biosynthesis in this fungus has been a subject of interest, with research pointing to the involvement of a flavoprotein called propionate-3-nitronate oxidase. nih.gov The table below summarizes the occurrence of 3-NPA in selected fungal species.
| Fungal Species | Compound(s) | Key Findings |
| Aspergillus flavus | 3-Nitropropionic acid, Nitrate, Kojic acid | 3-NPA production precedes nitrate formation, suggesting its role as an intermediate in nitrification. nih.govasm.org |
| Aspergillus oryzae | 3-Nitropropionic acid | Identified as a metabolite. cambridge.org |
| Penicillium atrovenetum | 3-Nitropropionic acid | A major metabolite, with significant yields observed in cultures. nih.govcambridge.org |
| Arthrinium sp. | 3-Nitropropionic acid | Found in its free form. researchgate.net |
| Phomopsis sp. | 4-hydroxyphenethyl 3-nitropropanoate (B1233125) | An ester derivative of 3-NPA has been isolated from this endophytic fungus. researchgate.net |
Prevalence in Plant Species, Particularly Legumes (Indigofera spicata, Astragalus genus)
3-Nitropropionic acid and its derivatives are frequently found in the Fabaceae (legume) family. researchgate.netresearchgate.netrsc.orgebi.ac.ukresearchgate.net Genera such as Astragalus, Coronilla, Hippocrepis, Indigofera, Lotus, Securigera, and Scorpiurus are known to contain these compounds. researchgate.net
In Indigofera spicata (creeping indigo), 3-NPA has been identified as a toxic component. mdpi.comresearchgate.net Studies have reported concentrations of 2.66 mg of 3-NPA per gram of dry matter in this plant. researchgate.net
The genus Astragalus is particularly known for producing aliphatic nitro compounds. ontosight.aicdnsciencepub.compublish.csiro.au These compounds are catabolized in the digestive tract of livestock to either 3-nitro-1-propanol (3-NPOH) or 3-nitropropionic acid. publish.csiro.au The type of nitro compound synthesized is a chemotaxonomic characteristic, with species within certain taxonomic sections consistently producing either 3-NPA or 3-NPOH. cdnsciencepub.com For instance, species in 19 Old World and 21 North American taxonomic sections of Astragalus synthesize nitro compounds that hydrolyze to 3-NPA. cdnsciencepub.com
| Plant Genus | Species | Compound(s) | Key Findings |
| Indigofera | spicata | 3-Nitropropionic acid, Indospicine | Contains significant levels of 3-NPA, contributing to its toxicity. mdpi.comresearchgate.net |
| Astragalus | Various species | 3-Nitropropionic acid, 3-Nitro-1-propanol | The type of nitro compound produced is consistent within taxonomic sections. cdnsciencepub.compublish.csiro.au |
Detection in Specific Leaf Beetle Genera (Chrysomelina subtribe)
Juvenile leaf beetles of the subtribe Chrysomelina possess a unique chemical defense mechanism involving esters of 3-nitropropionic acid. researchgate.net These non-volatile compounds, such as isoxazolin-5-one (B1206914) glucoside and its 3-nitropropanoyl ester, are found in the larval hemolymph and serve as an additional line of defense against predators. researchgate.netresearchgate.net The presence of isoxazolin-5-one derivatives is considered a diagnostic marker for the Chrysomelina subtribe. researchgate.netresearchgate.net In vivo studies have demonstrated that isotopically labeled 3-nitropropionic acid is conjugated to isoxazolin-5-one glucoside, confirming its role as a carrier for the 3-nitropropanoyl esters. researchgate.netresearchgate.net
Elucidation of Biosynthetic Pathways for 3-Nitropropionic Acid
The biosynthetic pathways leading to the formation of 3-nitropropionic acid differ across the kingdoms of life, highlighting convergent evolution for the production of this defensive compound.
Aspartate as a Primary Precursor in Fungi
In fungi, the biosynthesis of 3-NPA originates from L-aspartate. rsc.orgebi.ac.ukresearchgate.netnih.gov The proposed pathway involves the iterative oxidation of L-aspartate to generate (S)-nitrosuccinic acid, which is then decarboxylated to form 3-NPA. nih.gov Recent research has uncovered a dedicated biosynthetic gene cluster (BGC) in Aspergillus oryzae that encodes an amine oxidase and a decarboxylase responsible for this conversion. nih.govresearchgate.netnih.govscilit.com This BGC is conserved in many fungi, including those used in food processing. nih.govresearchgate.netnih.gov Studies with Penicillium atrovenetum also support the role of L-aspartate, showing its conversion to nitrosuccinic acid, which may spontaneously decarboxylate under physiological conditions to yield 3-NPA.
Valine as a Biosynthetic Precursor in Leaf Beetles
In contrast to fungi, leaf beetles of the subtribe Chrysomelina utilize essential amino acids, particularly valine, as the primary precursor for 3-NPA biosynthesis. rsc.orgebi.ac.ukresearchgate.netwikipedia.orgresearchgate.netatlasofscience.org The degradation of valine provides propanoyl-CoA, which is a key intermediate. wikipedia.orgresearchgate.net This is then transformed into propanoic acid and subsequently β-alanine. wikipedia.org The amino group of β-alanine undergoes oxidation to yield 3-nitropropanoic acid. wikipedia.orgresearchgate.net This distinct pathway underscores the independent evolution of 3-NPA biosynthesis in insects. mpg.de
| Organism | Precursor | Key Intermediates/Enzymes |
| Fungi (Aspergillus, Penicillium) | L-Aspartate | (S)-Nitrosuccinic acid, Amine oxidase, Decarboxylase nih.gov |
| Leaf Beetles (Chrysomelina subtribe) | Valine | Propanoyl-CoA, β-Alanine wikipedia.orgresearchgate.net |
| Plants (Indigofera spicata) | Malonate (proposed) | Malonylmonohydroxamate rsc.orgacs.org |
Proposed Malonate Precursor Pathway in Plants
In higher plants, particularly within the legume family (Fabaceae), the biosynthesis of 3-nitropropanoic acid is proposed to originate from malonate. rsc.orgrsc.org This hypothesis is supported by radiolabeling studies conducted on Indigofera spicata (creeping indigo). In these experiments, plants were fed with ¹⁴C-labeled precursors. The results demonstrated the incorporation of radioactivity from [2-¹⁴C]-malonate into 3-NPA, with relative incorporation rates ranging from 0.017% to 0.047%. rsc.org Conversely, when labeled aspartic acid was used, no significant radioactivity was detected in the resulting 3-NPA, suggesting that, unlike in fungi, aspartate does not serve as the direct carbon skeleton precursor in these plants. rsc.org
Further investigations to elucidate the pathway in I. spicata involved the synthesis and application of a putative intermediate, [2-¹⁴C]-malonyl-monohydroxamic acid. This compound also showed incorporation into 3-NPA, lending more weight to the malonate-based pathway. rsc.orgresearchgate.net Based on these findings, a biosynthetic route was proposed, which is detailed in the table below.
Table 1: Proposed Intermediates in the Malonate Pathway for 3-NPA Biosynthesis in Indigofera spicata
| Precursor/Intermediate | Role in Pathway | Supporting Evidence |
| Malonate | Starting Precursor | Feeding experiments with [2-¹⁴C]-malonate resulted in labeled 3-NPA. rsc.org |
| Malonyl monoamide | Putative Intermediate | Proposed intermediate following the initial step from malonate. rsc.orgresearchgate.net |
| N-hydroxy-β-alanine | Putative Intermediate | A proposed hydroxylated intermediate in the pathway. rsc.orgresearchgate.net |
| Malonyl monohydroxamate | Putative Intermediate | Synthesized and shown to be incorporated into 3-NPA in feeding studies. rsc.org |
| 3-Nitropropanoic Acid (3-NPA) | Final Product | The end product of the biosynthetic pathway. |
This table outlines the key proposed steps and intermediates based on labeling studies in I. spicata.
An alternative consideration within this pathway is the potential reduction of malonate to malonate semialdehyde, which is a known precursor to β-alanine in various organisms. rsc.org However, since aspartate was ruled out as a direct precursor in I. spicata, the direct involvement of symbiotic microorganisms in producing 3-NPA from primary metabolites is considered less likely. rsc.org The formation of methyl 3-nitropropanoate would subsequently occur via the esterification of the synthesized 3-nitropropanoic acid, a common modification for secondary metabolites in plants. rsc.org
Characterization of Enzymatic Transformations and Intermediates (e.g., L-nitrosuccinate, Flavin-dependent oxidoreductase FzmM)
While the malonate pathway is proposed for plants, studies in microorganisms have provided detailed enzymatic and mechanistic insights into a different biosynthetic route for 3-NPA, originating from L-aspartate. rsc.org These findings are crucial for understanding the broader biochemistry of nitro group formation in nature.
In certain bacteria and fungi, the biosynthesis of 3-NPA is initiated by the oxidation of the amino group of L-aspartic acid. rsc.org A key intermediate confirmed in this pathway is L-nitrosuccinate . rsc.org Its presence indicates a direct oxidation of the nitrogen atom in the precursor molecule. rsc.org Under physiological conditions, L-nitrosuccinate can spontaneously decarboxylate to form 3-nitropropanoic acid, suggesting that a dedicated enzyme for this final step may not be necessary in all organisms. rsc.org
Significant progress in understanding the enzymatic basis of this pathway came from studies on the biosynthesis of fosfazinomycin, a natural product that contains a 3-NPA moiety. rsc.org Research identified a flavin-dependent oxidoreductase, FzmM , as the enzyme responsible for catalyzing the oxidation of L-aspartate. rsc.org This type of enzyme is part of a larger class of flavin-dependent monooxygenases that are known to be involved in the biosynthesis of various nitrogen-containing secondary metabolites. The enzyme FzmM facilitates the oxidation of the amine to a nitro group.
Table 2: Key Enzymes and Intermediates in the Aspartate-Derived Pathway of 3-NPA
| Component | Class/Type | Function | Organism Type |
| L-Aspartate | Amino Acid | Starting Precursor | Fungi, Bacteria rsc.org |
| FzmM | Flavin-dependent oxidoreductase | Catalyzes the oxidation of L-aspartate. rsc.org | Bacteria (Streptomyces) rsc.org |
| L-nitrosuccinate | Nitro-intermediate | Confirmed intermediate that forms 3-NPA via decarboxylation. rsc.org | Fungi rsc.org |
| 3-Nitropropanoic Acid (3-NPA) | Nitroalkane | Final Product / Intermediate in other biosyntheses. | Fungi, Bacteria rsc.org |
This table summarizes the characterized components of the 3-NPA biosynthetic pathway found in microorganisms.
These detailed enzymatic studies in microorganisms provide a valuable comparative model for the less-defined plant pathway. They highlight a common theme in the biosynthesis of nitro compounds: the oxidation of a primary amine, although the specific precursors and enzymatic machinery may differ between biological kingdoms.
Molecular and Cellular Mechanisms of 3 Nitropropionic Acid Action: Insights from Derivative Studies
Mitochondrial Dysfunction and Bioenergetic Impairment
The mitochondrion, the powerhouse of the cell, is the primary target of 3-NPA. The compound's assault on this organelle leads to a catastrophic failure of cellular energy production and initiates pathways leading to cell death.
The principal mechanism of 3-NPA's toxicity is the irreversible inhibition of succinate (B1194679) dehydrogenase (SDH), a critical enzyme that functions in both the Krebs cycle and the electron transport chain (ETC). nih.govnih.govmdpi.comnih.govmdpi.com 3-NPA acts as a "suicide inhibitor" of SDH. nih.gov Structurally similar to succinate, the natural substrate for SDH, 3-NPA binds to the enzyme's active site. mdpi.comresearchgate.net Once bound, it is oxidized by the enzyme, forming a highly reactive intermediate that covalently bonds to a crucial arginine residue within the active site. mdpi.com This covalent modification permanently inactivates the enzyme, a process from which the cell cannot easily recover. nih.gov Studies have shown that this inactivation is time-dependent and irreversible, distinguishing it from competitive inhibitors like malonate. nih.gov
The inhibition of SDH has profound consequences for cellular metabolism. As a key enzyme in the Krebs cycle, SDH catalyzes the oxidation of succinate to fumarate. mdpi.comnih.gov Its inactivation effectively creates a bottleneck in this central metabolic pathway, leading to an accumulation of succinate and a halt in the cycle's progression. google.com This disruption prevents the generation of reducing equivalents (NADH and FADH2) necessary for the subsequent stages of cellular respiration.
Simultaneously, as Complex II of the electron transport chain, SDH plays a direct role in transferring electrons from succinate to the ubiquinone pool. mdpi.comnih.gov The irreversible inhibition of SDH by 3-NPA therefore cripples the ETC, impairing the flow of electrons and the pumping of protons across the inner mitochondrial membrane. researchgate.net This disruption not only diminishes the cell's capacity for aerobic respiration but also sets the stage for further mitochondrial damage.
The dual disruption of the Krebs cycle and the electron transport chain inevitably leads to a severe energy crisis within the cell. The compromised ETC results in a drastic reduction in ATP synthesis through oxidative phosphorylation. researchgate.netresearchgate.netnih.gov This depletion of cellular ATP is a hallmark of 3-NPA toxicity. nih.govjneurosci.org Studies have demonstrated a significant decrease in ATP levels in various cell types and tissues following exposure to 3-NPA. nih.govjneurosci.orguc.pt This energy depletion has far-reaching consequences, impairing numerous ATP-dependent cellular processes essential for cell survival and function. In some instances, the severity of ATP depletion can determine whether a cell undergoes apoptosis or necrosis. uc.pt
The mitochondrial membrane potential (ΔΨm), a critical component of the proton-motive force that drives ATP synthesis, is also severely affected by 3-NPA. ucl.ac.uk The inhibition of electron flow through the ETC disrupts the pumping of protons, leading to a dissipation or collapse of the mitochondrial membrane potential. researchgate.netnih.gov This depolarization is a key indicator of mitochondrial dysfunction.
Furthermore, the combination of energy depletion, oxidative stress, and altered ion homeostasis can trigger the opening of the mitochondrial permeability transition pore (mPTP). nih.gov The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening leads to the swelling of the mitochondrial matrix, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors like cytochrome c into the cytosol. uc.pt Studies have shown that 3-NPA, in the presence of calcium, can induce this mitochondrial inner membrane permeabilization, an effect that can be mitigated by inhibitors of the mPTP. nih.gov
Perturbations in Cellular ATP Homeostasis and Energy Depletion
Induction of Cellular Stress Pathways
Beyond the direct impact on bioenergetics, the mitochondrial dysfunction initiated by 3-NPA triggers a cascade of cellular stress responses, most notably oxidative stress.
Based on a comprehensive analysis of the available scientific literature, it is not feasible to generate an article focusing exclusively on the molecular and cellular mechanisms of Methyl 3-nitropropanoate (B1233125) according to the specified outline.
The overwhelming majority of research into the toxicological mechanisms outlined—including nitrative stress, effects on antioxidant systems, excitotoxicity, and cell death pathways—has been conducted on its parent compound, 3-Nitropropionic Acid (3-NP or 3-NPA) .
While Methyl 3-nitropropanoate is the methyl ester of 3-Nitropropionic Acid and would likely hydrolyze to 3-Nitropropionic Acid in a biological system to exert similar effects, the scientific studies themselves directly administer and analyze the effects of 3-Nitropropionic Acid. The available literature on this compound is largely confined to its use in chemical synthesis rather than in-depth neurotoxicology.
To create the requested article would require attributing the findings from studies on 3-Nitropropionic Acid directly to this compound. This would be a scientifically inaccurate extrapolation and would violate the strict instruction to focus solely on the specified chemical compound. There is a lack of direct research evidence for this compound corresponding to the detailed sections and subsections of the provided outline.
Cell Death Pathways and Signaling
Differentiation Between Necrotic and Apoptotic Mechanisms of Neuronal Death
There is a lack of specific studies investigating whether this compound induces neuronal death primarily through necrotic or apoptotic pathways. Research on 3-NPA has established its ability to trigger both forms of cell death, often in a concentration- and time-dependent manner. However, equivalent detailed mechanistic studies on its methyl ester are not present in the available literature.
Activation of Calcium-Dependent Enzymes, Including Calpains and Caspases
The activation of calcium-dependent enzymes such as calpains and caspases is a critical step in the execution of both necrotic and apoptotic cell death. While the role of these enzymes in 3-NPA-induced neurotoxicity is well-documented, there is no specific evidence to confirm or detail the activation of these same enzymatic cascades directly by this compound.
Differential Effects on Specific Cellular Populations
Selective Neuronal Vulnerability and Degeneration (e.g., GABAergic Medium Spiny Neurons)
A hallmark of 3-NPA toxicity is the selective vulnerability of GABAergic medium spiny neurons in the striatum, a key feature of the Huntington's disease model. There is no comparable research that has specifically investigated whether this compound exhibits the same selective neurotoxicity.
Activation and Pathological Role of Microglia in Neuroinflammation
Neuroinflammation, driven by the activation of microglia, is a significant component of the pathological response to 3-NPA. Studies detailing the specific interaction of this compound with microglial cells and its role in initiating or modulating neuroinflammatory responses are absent from the scientific literature.
Astrocytic Dysfunction and Impairment of Trophic Factor Release
Astrocytes play a crucial neuroprotective role, and their dysfunction, including the impaired release of trophic factors, is a known consequence of 3-NPA exposure. The specific effects of this compound on astrocyte function and trophic support have not been a subject of dedicated research.
Enzymatic Inhibition Beyond Succinate Dehydrogenase
The primary mechanism of 3-NPA toxicity is the irreversible inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. researchgate.net While it is plausible that this compound may act as a precursor to 3-NPA and thereby indirectly inhibit SDH, there is no research available that explores whether this compound itself has any inhibitory effects on other enzymes.
Mechanism-Based Inactivation of Isocitrate Lyase (ICL) in Mycobacterium tuberculosis
Isocitrate lyase (ICL) is a critical enzyme for Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.gov This enzyme is essential for the bacterium's survival and persistence, particularly during the latent phase of infection when it relies on fatty acids as its primary carbon source. wgtn.ac.nzwgtn.ac.nz ICL is a key component of the glyoxylate (B1226380) shunt, a metabolic pathway that allows Mtb to bypass certain steps of the tricarboxylic acid (TCA) cycle, enabling the net conversion of fatty acids into carbohydrates for energy and biosynthesis. uniprot.orgnih.govwikipedia.org Given its crucial role in Mtb metabolism and its absence in humans, ICL has emerged as a promising target for the development of new anti-tuberculosis drugs. nih.govmdpi.comnih.gov
This compound is a derivative of 3-nitropropionic acid (3-NP), a known inhibitor of ICL. wgtn.ac.nzacs.org While 3-NP itself shows inhibitory activity, its derivative, this compound, is significant as a prodrug form. wgtn.ac.nzwgtn.ac.nz A prodrug is an inactive compound that is converted into an active drug within the body. In this case, this compound is synthesized by converting the carboxyl groups of a precursor into methyl esters. wgtn.ac.nz This modification is part of a strategy to improve the delivery and efficacy of the active inhibitory compound.
The inactivation of ICL by the active form, 3-NP, is a mechanism-based process. nih.gov This means the enzyme itself participates in the conversion of the inhibitor into a reactive species that then inactivates the enzyme. The process begins with the enzyme-catalyzed retro-aldol cleavage of an isocitrate analogue bearing a nitro group. nih.govwgtn.ac.nz This cleavage generates 3-nitropropionate (3-NP), which then leads to the covalent inactivation of the enzyme. wgtn.ac.nz Specifically, the deprotonation of 3-NP forms propionate-3-nitronate, which acts as a Michael acceptor and reacts with a key cysteine residue in the active site of ICL. nih.govrsc.org
Studies have shown that the inhibition of Mtb ICL by 3-NP is a time-dependent process, characterized by a slow onset. acs.orgacs.org This involves an initial formation of a less tightly bound enzyme-inhibitor complex, followed by a slower transition to a more tightly bound, inactivated state. acs.org This complex process underscores the specific and targeted nature of the inhibition.
Formation of Covalent Adducts with ICL Active Site Residues
The inactivation of Mycobacterium tuberculosis isocitrate lyase (ICL) by inhibitors derived from 3-nitropropionic acid involves the formation of a stable covalent bond with a specific amino acid residue within the enzyme's active site. nih.govnih.gov This covalent modification is the key to the potent and lasting inhibition of the enzyme's function.
The primary target for this covalent modification is a cysteine residue, specifically Cys191 in ICL1. nih.govnih.govrsc.org Cysteine possesses a reactive sulfhydryl group (-SH) that can act as a nucleophile. The inhibitory mechanism relies on the generation of an electrophilic species from the inhibitor that can then be attacked by this nucleophilic cysteine.
In the case of 3-nitropropionate (3-NP), the active inhibitory species is propionate-3-nitronate, which is formed by the deprotonation of 3-NP. rsc.org This nitronate is a Michael acceptor, meaning it has an electron-deficient carbon atom that is susceptible to nucleophilic attack. The Cys191 residue in the active site of ICL attacks this electrophilic center, resulting in the formation of a covalent adduct. nih.govrsc.org This specific type of adduct is identified as a thiohydroximate. nih.gov
The formation of this covalent bond effectively traps the enzyme in an inactive conformation. nih.gov Structural studies have revealed that the binding of the inhibitor and subsequent covalent modification can cause a conformational change in the enzyme, rendering the active site inaccessible to its natural substrate, isocitrate. nih.gov This prevents the enzyme from carrying out its catalytic function, which is the cleavage of isocitrate into succinate and glyoxylate. wikipedia.org
The covalent nature of this inhibition is significant because it is often more potent and longer-lasting than non-covalent inhibition. acs.org By forming a stable chemical bond, the inhibitor effectively removes the enzyme from the metabolic pool, disrupting the glyoxylate shunt. acs.org The specificity of the reaction for the active site cysteine, guided by the initial binding of the inhibitor to the enzyme, minimizes off-target effects. nih.gov
Implications for Bacterial Metabolic Adaptation and Pathogenesis
The targeted inactivation of isocitrate lyase (ICL) by compounds like this compound has profound implications for the metabolic adaptation and pathogenesis of Mycobacterium tuberculosis. As Mtb establishes infection, particularly within the harsh environment of host macrophages, it undergoes a significant metabolic shift. researchgate.net It transitions from utilizing carbohydrates to relying on fatty acids as its primary source of carbon and energy. researchgate.netscispace.com This metabolic flexibility is crucial for the bacterium's ability to persist and cause disease. rockefeller.edu
The glyoxylate shunt, in which ICL plays a pivotal role, is central to this metabolic adaptation. uniprot.orgdrugbank.com This pathway allows Mtb to circumvent the decarboxylation steps of the TCA cycle, enabling the net synthesis of essential precursors for gluconeogenesis from the two-carbon units derived from fatty acid breakdown. wikipedia.orgrsc.org By inhibiting ICL, the glyoxylate shunt is effectively blocked. This disruption has several critical consequences for the bacterium.
Firstly, the inability to utilize fatty acids for growth and energy production severely compromises the bacterium's ability to survive and replicate within macrophages, the primary niche for Mtb during latent infection. scispace.comrockefeller.edu Studies have shown that Mtb strains lacking functional ICL genes exhibit attenuated growth and are cleared more rapidly from the lungs in animal models of infection. scispace.comrockefeller.edu This highlights the essentiality of the glyoxylate cycle for in vivo fitness.
Secondly, beyond the glyoxylate cycle, ICL in Mtb also participates in the methylcitrate cycle. wikipedia.orgnih.gov This pathway is necessary for the detoxification of propionyl-CoA, a toxic byproduct of the metabolism of odd-chain fatty acids. nih.gov Inhibition of ICL, therefore, leads to the accumulation of toxic metabolites, further hindering bacterial survival.
The dependence of Mtb on the glyoxylate and methylcitrate cycles during infection, coupled with the absence of ICL in humans, makes this enzyme a highly attractive target for therapeutic intervention. nih.govmdpi.com The development of potent and specific ICL inhibitors, such as those derived from 3-nitropropionic acid, represents a promising strategy for developing new anti-tuberculosis drugs. wgtn.ac.nz Such drugs would specifically target a metabolic pathway that is essential for the pathogen during the persistent phase of infection, a stage that is notoriously difficult to treat with current antibiotic regimens. wgtn.ac.nz Therefore, the mechanism-based inactivation of ICL holds significant potential to undermine the metabolic adaptations that are key to the pathogenesis of Mycobacterium tuberculosis.
Applications of Nitropropanoate Compounds in Biomedical Research and Disease Modeling
Preclinical Models for Neurodegenerative Disorders
3-NPA is a mitochondrial toxin that inhibits the enzyme succinate (B1194679) dehydrogenase (complex II) in the electron transport chain. nih.govconductscience.com This action leads to ATP depletion and cellular stress, which can induce selective neuronal death, particularly in the striatum. nih.govresearchgate.net This characteristic makes 3-NPA a valuable tool for creating phenotypic models of diseases that involve striatal degeneration. conductscience.comnih.gov
Systemic administration of 3-NPA in animals produces behavioral, biochemical, and morphological changes that closely resemble those observed in Huntington's disease (HD). nih.gov This makes the 3-NPA-induced model a powerful and widely used tool for studying the pathogenesis of HD and for the preclinical evaluation of new therapeutic strategies. conductscience.comnih.gov A significant advantage of this model is that systemic administration leads to bilateral and relatively specific striatal lesions, which are characteristic of HD. journalejmp.com
The 3-NPA model successfully replicates key features of Huntington's disease. Depending on the administration protocol, it can mimic both the early (hyperkinetic) and late (hypokinetic) phases of the disorder. conductscience.comnih.gov Chronic administration typically leads to a sustained state of metabolic alteration and features seen in HD patients. conductscience.com
Table 1: Features of Huntington's Disease Reproduced in the 3-NPA Animal Model
| Feature Category | Specific Manifestations Observed in 3-NPA Model |
| Behavioral | Motor deficits including abnormal gait, dystonia, and impaired balance. mdpi.combohrium.com Cognitive impairments and memory deficits are also noted. nih.gov |
| Histopathological | Selective degeneration of GABAergic medium spiny neurons in the striatum. nih.govnih.gov Neuronal loss, dense pyknotic nuclei, and focal diffused gliosis in the striatum, cortex, and hippocampus. nih.govmdpi.com |
| Neurochemical | Inhibition of mitochondrial complex II (succinate dehydrogenase). nih.gov Increased oxidative stress markers (e.g., malondialdehyde) and depletion of antioxidants (e.g., glutathione). bohrium.comnih.gov Alterations in neurotransmitter levels, including an increase in dopamine (B1211576) and glutamate (B1630785), and a decrease in GABA. nih.govnih.gov |
The 3-NPA model has been crucial for dissecting the molecular mechanisms that lead to the selective death of striatal neurons in HD. The primary mechanism is the inhibition of succinate dehydrogenase, which triggers a cascade of detrimental events. nih.govresearchgate.net
Key mechanisms under investigation include:
Mitochondrial Dysfunction: Inhibition of complex II disrupts the mitochondrial electron transport chain, leading to severe energy depletion (decreased ATP production) and mitochondrial membrane depolarization. researchgate.netnih.gov This energy failure is a critical factor in neuronal vulnerability.
Excitotoxicity: Energy depletion can lead to secondary excitotoxicity. Studies have shown that 3-NPA treatment results in an increase in extracellular glutamate, a key excitatory neurotransmitter. nih.gov The vulnerability of striatal neurons in this model is dependent on intact glutamatergic and dopaminergic inputs, making the striatum uniquely susceptible. scirp.org
Oxidative and Nitrative Stress: The impairment of mitochondrial respiration leads to the excessive production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov This oxidative stress causes damage to lipids, proteins, and DNA, contributing significantly to neuronal cell death. mdpi.com
Apoptosis: 3-NPA is known to induce programmed cell death (apoptosis). This process involves the release of mitochondrial factors like cytochrome c, which in turn activate caspases, the executive enzymes of apoptosis. nih.govnih.gov
The 3-NPA model is often compared to other toxin-based models of HD, such as those using quinolinic acid (QA) or kainic acid (KA). While QA and KA act directly as excitotoxins by agonizing glutamate receptors, 3-NPA induces a state of metabolic compromise that leads to secondary excitotoxicity. nih.govmuk.ac.ir This mechanistic difference is a key distinction. The 3-NPA model is often considered the most frequently used toxin model for HD research. muk.ac.ir
Table 2: Comparative Analysis of 3-NPA and Quinolinic Acid (QA) Models
| Feature | 3-Nitropropionic Acid (3-NPA) Model | Quinolinic Acid (QA) Model |
| Mechanism | Irreversible inhibition of mitochondrial complex II, leading to energy failure and secondary excitotoxicity. nih.gov | Direct activation of NMDA-type glutamate receptors, causing primary excitotoxicity. muk.ac.ir |
| Administration | Typically administered systemically (intraperitoneal or subcutaneous), allowing for bilateral lesion development. conductscience.comnih.gov | Administered via direct intrastriatal injection, typically producing a unilateral lesion. |
| Pathology | Produces progressive, bilateral striatal lesions that more closely mimic the progression of HD. nih.govjournalejmp.com | Causes acute excitotoxic lesions that may not fully replicate the progressive nature of the disease. |
| Advantages | Models the underlying metabolic dysfunction implicated in HD. nih.gov Allows for the study of different disease stages. conductscience.com | Provides a direct method to study excitotoxic mechanisms. |
Beyond its well-documented neurotoxicity, investigations have revealed that 3-NPA also induces significant cardiac toxicity. nih.gov This finding is critical, as it suggests that the systemic metabolic disruption caused by the toxin affects multiple organs. Studies in mice have shown that caudate putamen infarction never occurred without accompanying cardiac toxicity. nih.gov
Morphological and ultrastructural analyses of cardiac tissue after 3-NPA administration have identified specific lesions:
Morphological Changes: Acute exposure leads to diffuse swelling of cardiomyocytes and multifocal coagulative contraction band necrosis. nih.gov Subacute or chronic exposure can result in more severe damage, including atrial thrombosis, cardiac mineralization, fibrosis, and cell loss. nih.govresearchgate.net
Ultrastructural Lesions: At the electron microscope level, the earliest changes observed are markedly swollen mitochondria within cardiomyocytes. nih.govnih.gov This is often followed by the disruption and disorganization of myofilaments. nih.govresearchgate.net The severity of these morphological changes parallels the biochemical deficit in succinate dehydrogenase activity in the heart, suggesting that cardiac damage is a direct consequence of mitochondrial inhibition. nih.govcabidigitallibrary.org
Table 3: Summary of Cardiac Lesions Investigated in the 3-NPA Model
| Level of Analysis | Observed Lesion |
| Gross Morphology | Atrial thrombosis, cardiac mineralization. nih.gov |
| Histopathology | Diffuse cardiomyocyte swelling, coagulative necrosis, cell loss, fibrosis. nih.govresearchgate.net |
| Ultrastructural | Marked mitochondrial swelling, disruption of inner and outer mitochondrial membranes, loss of cristae, myofilament disorganization. nih.govnih.govcabidigitallibrary.org |
| Biochemical | Reduced succinate dehydrogenase activity, decreased oxygen consumption, and depleted ATP levels in heart tissue. nih.govcabidigitallibrary.org |
3-Nitropropionic Acid as an Indispensable Animal Model for Huntington's Disease (HD)
Detailed Investigation of Striatal Degeneration Mechanisms
Development and Evaluation of Therapeutic Strategies
The 3-NPA model serves as a crucial platform for the development and preclinical testing of therapeutic strategies aimed at mitigating the pathology of Huntington's disease. nih.govnih.gov By reproducing key aspects of the disease, the model allows researchers to evaluate the efficacy of various neuroprotective compounds.
A wide range of agents has been tested, targeting the different mechanisms of 3-NPA toxicity:
Antioxidants and NRF2 Activators: Many studies have focused on compounds that combat oxidative stress. Phytochemicals like naringin, 6-shogaol, and protopanaxatriol (B1242838) have shown neuroprotective effects by activating the NRF2 pathway, which upregulates antioxidant defenses. mdpi.com Other agents like fustin (B190385) and levothyroxine have also been shown to ameliorate oxidative stress and improve outcomes in the 3-NPA model. bohrium.comnih.gov
Mitochondrial Function Modulators: Therapies aimed at supporting mitochondrial function are of great interest. The A1 adenosine (B11128) receptor agonist ADAC was found to attenuate dystonia and reduce striatal lesion volume in 3-NPA-treated mice. frontiersin.org
Anti-inflammatory Agents: Neuroinflammation is a component of 3-NPA-induced pathology. Fustin has been shown to restore levels of pro-inflammatory cytokines like TNF-α and IL-1β in the model. nih.gov
Other Neuroprotective Agents: A variety of other compounds have been evaluated. The ACE inhibitor Trandolapril demonstrated neuroprotective effects by mitigating neurobehavioral deficits. mdpi.com The peptide CTK 01512-2 has also shown positive effects against behavioral changes induced by 3-NPA. researchgate.net These studies underscore the value of the 3-NPA model in identifying and validating potential therapeutic candidates for HD.
Neuroprotective Interventions Against 3-Nitropropionic Acid-Induced Toxicity
The neurotoxicity induced by 3-NPA, which includes excessive free radical generation and mitochondrial dysfunction, provides a valuable model for testing potential neuroprotective strategies. nih.govscispace.com Research in this area is focused on mitigating the cellular damage caused by this compound.
Antioxidant-Based Approaches (e.g., Epigallocatechin gallate, Curcumin)
Antioxidants are a primary focus for neuroprotection against 3-NPA toxicity due to its oxidative stress-inducing nature. nih.govnih.gov
Epigallocatechin gallate (EGCG) , a major polyphenol in green tea, has demonstrated significant neuroprotective effects in models of 3-NPA-induced toxicity. nih.govmdpi.com Pretreatment with EGCG has been shown to attenuate behavioral deficits, oxidative damage, and mitochondrial dysfunction in animal models. scispace.comnih.gov Studies indicate that EGCG's protective mechanisms may involve the modulation of nitric oxide pathways. scispace.comnih.gov Furthermore, nanoparticle encapsulation of EGCG has been found to enhance its therapeutic efficacy in reducing motor deficits and neuronal loss in 3-NPA intoxicated mice. tandfonline.com
Curcumin (B1669340) , a polyphenol derived from turmeric, is another potent antioxidant with neuroprotective properties against 3-NPA. nih.govresearchgate.net Research has shown that curcumin can ameliorate motor and cognitive impairments induced by 3-NPA by reducing oxidative stress and restoring mitochondrial enzyme activity. nih.govannalsofneurosciences.org The protective effects of curcumin can be enhanced when co-administered with piperine, a bioavailability enhancer. nih.govresearchgate.net
Table 1: Summary of Research Findings on Antioxidant Interventions
| Compound | Key Findings | References |
|---|---|---|
| Epigallocatechin gallate (EGCG) | Attenuates behavioral deficits, oxidative damage, and mitochondrial dysfunction. scispace.comnih.gov Enhanced efficacy with nanoparticle encapsulation. tandfonline.com | scispace.com, tandfonline.com, nih.gov, mdpi.com, researchgate.net |
| Curcumin | Improves motor and cognitive function by reducing oxidative stress and restoring mitochondrial activity. nih.govannalsofneurosciences.org Efficacy is increased with piperine. nih.govresearchgate.net | nih.gov, nih.gov, researchgate.net, researchgate.net, annalsofneurosciences.org |
Energy Metabolism Enhancers (e.g., Creatine (B1669601), Cyclocreatine)
Given that 3-NPA inhibits mitochondrial respiration, specifically complex II (succinate dehydrogenase), enhancers of energy metabolism are investigated for their neuroprotective potential. nih.govnih.govnih.gov
Creatine , a substrate for creatine kinase that helps replenish ATP, has shown significant neuroprotective effects against 3-NPA toxicity. nih.govnih.gov Oral supplementation with creatine has been found to protect against the depletion of ATP and the formation of striatal lesions induced by 3-NPA in animal models. nih.govnih.gov It also helps in reducing the increase in lactate (B86563) levels and markers of oxidative damage. nih.govjneurosci.org
Cyclocreatine , an analog of creatine, also serves as a substrate for creatine kinase and can increase energy reserves in the brain. nih.gov While effective against toxicity induced by other mitochondrial inhibitors like malonate, studies have shown that creatine, but not cyclocreatine, offers significant protection against 3-NPA-induced neurotoxicity. nih.govnih.gov
Table 2: Research Findings on Energy Metabolism Enhancers
| Compound | Key Findings | References |
|---|---|---|
| Creatine | Protects against ATP depletion, striatal lesions, and oxidative damage induced by 3-NPA. nih.govnih.govjneurosci.org | nih.gov, nih.gov, jneurosci.org, researchgate.net, scite.ai |
| Cyclocreatine | Shows neuroprotective effects in some models of mitochondrial inhibition but is less effective than creatine against 3-NPA toxicity. nih.govnih.gov | nih.gov, nih.gov, researchgate.net |
Target Validation and Drug Discovery for Antimicrobial Therapies
The nitropropanoate structure has also been explored in the context of developing new antimicrobial agents, particularly targeting enzymes essential for microbial survival that are absent in mammals.
Rational Design and Synthesis of Isocitrate Lyase Inactivators
Isocitrate lyase (ICL) is a crucial enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway essential for the survival of various pathogens, including Mycobacterium tuberculosis, especially during the persistent phase of infection. pnas.orgnih.gov Since ICL is absent in mammals, it represents an attractive target for antimicrobial drug development. pnas.org
3-Nitropropionate (3-NP) is a known inhibitor of ICL. pnas.orgdigitellinc.comnih.gov However, its off-target toxicity, particularly its inhibition of human succinate dehydrogenase, makes it unsuitable as a therapeutic agent. digitellinc.com This has led to the rational design and synthesis of more selective ICL inactivators based on the nitropropanoate scaffold. One approach involves creating isosteres of isocitrate that incorporate the nitro group, aiming to deliver the reactive nitro function specifically to the active site of ICL. digitellinc.com For instance, nitroisocitrate has been synthesized as a potential covalent inactivator that, upon enzymatic cleavage, releases 3-NP within the enzyme's active site, leading to its inactivation. wgtn.ac.nz
Prodrug Strategies for Enhanced Delivery and Efficacy
Prodrug strategies are being developed to improve the delivery and selectivity of nitro-containing compounds as antimicrobial agents. nih.govasm.org A prodrug is an inactive compound that is converted into an active drug within the body, ideally at the site of action. nih.govencyclopedia.pub
For nitroaromatic compounds, this often involves reductive bioactivation by microbial enzymes, such as nitroreductases, which are not present or have different specificities in host cells. asm.orgencyclopedia.pub In the context of nitropropanoate-based ICL inhibitors, a prodrug approach could involve esterification of the carboxyl groups, such as in the synthesis of methyl esters of nitroisocitrate. wgtn.ac.nzwgtn.ac.nz This can enhance cell penetration and stability, with the active inhibitor being released upon hydrolysis within the target pathogen. Such strategies aim to concentrate the toxic entity within the microbe, thereby increasing efficacy and reducing host toxicity. nih.govresearchgate.netmdpi.com
Environmental and Microbial Metabolic Interactions of Nitropropanoate Compounds
Microbial Degradation and Detoxification Pathways
Microorganisms in various environments, including soil and animal guts, have developed mechanisms to metabolize and detoxify 3-NPA. researchgate.netoup.com These pathways are crucial for mitigating the compound's toxicity, which stems from its ability to inhibit key metabolic enzymes like succinate (B1194679) dehydrogenase. nih.govnih.govbeilstein-journals.org
Several bacterial species utilize a class of flavin-dependent enzymes to initiate the degradation of 3-NPA. researchgate.net These enzymes specifically act on the anionic form, propionate-3-nitronate (P3N). uniprot.orgnih.gov The primary enzymes identified in this role are Propionate-3-nitronate monooxygenase (P3N monooxygenase), Nitronate monooxygenase (NMO), and Putative nitronate monooxygenase (PNMR). researchgate.netoup.com
Nitronate Monooxygenases (NMOs) are key flavoprotein enzymes in the catabolism of nitroalkanes. researchgate.netnih.gov They catalyze the oxidative denitrification of alkyl nitronates using molecular oxygen. uniprot.org NMOs are widespread in nature and serve as a defense mechanism in organisms exposed to toxic nitro compounds produced by plants and fungi. uniprot.orgresearchgate.netnih.gov The enzyme from Pseudomonas aeruginosa PAO1 shows the highest activity with P3N, its presumed physiological substrate, but is also active on other nitronates. uniprot.org It cannot, however, oxidize the neutral nitroalkane form, 3-NPA. uniprot.org There are two main classes of NMOs, which differ in structure and substrate preference. researchgate.netnih.gov
Propionate-3-nitronate (P3N) Monooxygenase , encoded by the pnoA gene, is another key enzyme found in bacteria like Pseudomonas sp. that can grow on 3-NPA as their sole source of carbon and nitrogen. asm.org This enzyme is highly specific for the nitronate (P3N) form of the compound. asm.org
Putative Nitronate Monooxygenase (PNMR) , encoded by the pnmR gene, represents a more recently discovered enzyme involved in 3-NPA degradation. nih.gov An isolate from an insect gut, Pseudomonas sp. Nvir, was found to use a PNMR for the initial degradation step. This enzyme shares only 32% sequence identity with previously characterized NMOs, highlighting the diversity of microbial detoxification strategies. nih.gov
These enzymes are vital for detoxification, allowing organisms to utilize an otherwise toxic compound as a nutrient source. uniprot.orgasm.org
The central reaction catalyzed by P3N monooxygenase, NMO, and PNMR is the oxidative denitration of P3N. nih.govasm.org In this process, the enzyme uses molecular oxygen to oxidize P3N, breaking the carbon-nitrogen bond. uniprot.orgnih.gov This reaction yields malonic semialdehyde, nitrate (B79036), and nitrite (B80452) as the primary products. nih.govasm.orgportlandpress.com
Table 1: Characteristics of Enzymes Catalyzing the Oxidation of 3-Nitropropionate (3-NPA)/Propionate-3-nitronate (P3N) to Malonic Semialdehyde
| Enzyme | Source Organism | Preferred Substrate | Flavin Cofactor | Key Products | Reference |
|---|---|---|---|---|---|
| Propionate 3-nitronate monooxygenase (PnoA) | Pseudomonas sp. JS189 | P3N | Unknown | Malonic semialdehyde, Nitrate, Nitrite | asm.org |
| 3-NPA oxidase (NPAO) | Hippocrepis comosa (Horseshoe vetch) | 3-NPA | FMN | Malonate semialdehyde, Nitrate, Nitrite, H₂O₂ | portlandpress.comnih.gov |
| Nitronate monooxygenase (NMO) | Pseudomonas aeruginosa PAO1 | P3N | FMN | 3-oxopropanoate (Malonic semialdehyde), Nitrate, Nitrite | uniprot.org |
| P3N oxidase (P3NO) | Penicillium atrovenetum | P3N | FMN | Malonic semialdehyde, Nitrate, Nitrite | asm.org |
In the anaerobic environment of the rumen, a different detoxification pathway exists for 3-NPA. nih.gov Mixed populations of ruminal microbes from cattle and sheep can metabolize the compound through a reductive process rather than oxidation. nih.gov This pathway involves the reduction of the nitro group of 3-NPA to an amino group, converting it to β-alanine. nih.govmdpi.com
This transformation is considered a detoxification reaction, as β-alanine is a common amino acid that can be further metabolized by the microbial population. nih.govpreprints.org The rate of this reduction can vary but has been measured at approximately 0.4 µmol per ml of ruminal fluid per hour. nih.gov This reductive pathway is a key mechanism that allows ruminant animals to tolerate the ingestion of plants containing 3-NPA. nih.gov
Enzymatic Oxidation to Malonic Semialdehyde
Impact on Ruminal Fermentation Characteristics in Livestock
The introduction of nitropropanoate compounds into the rumen has a significant impact on the microbial ecosystem, altering the balance of fermentation end-products. These effects are primarily driven by the compound's role as an alternative electron acceptor and its influence on microbial populations.
One of the most pronounced effects of 3-NPA in the rumen is the potent inhibition of methane (B114726) production. preprints.orgnih.govpreprints.org In vitro studies using rumen fluid from cattle and yaks have consistently shown that 3-NPA drastically reduces or completely inhibits methanogenesis, often in a dose-dependent manner. nih.govresearchgate.net Reductions of nearly 100% have been observed. nih.govresearchgate.net
This inhibition of methanogenesis, a primary sink for metabolic hydrogen in the rumen, leads to a significant accumulation of hydrogen gas (H₂). nih.govresearchgate.net The redirection of electrons away from methane production towards other metabolic processes or their accumulation as H₂ is a hallmark of methane inhibitors. mdpi.comnih.govau.dk
Table 2: Effect of 3-Nitropropionic Acid (3-NPA) on In Vitro Methane and Hydrogen Production
| Study Animal | 3-NPA Concentration | Methane (CH₄) Production (% of Control) | Hydrogen (H₂) Accumulation (µmol/tube) | Reference |
|---|---|---|---|---|
| Cattle | 8 mM | ~0% | 134.4 | researchgate.net |
| Cattle | 16 mM | ~0% | 114.2 | researchgate.net |
| Yak | 8 mM | 2.5% | 168.0 | researchgate.net |
| Yak | 16 mM | 1.0% | 117.6 | researchgate.net |
The effects of 3-NPA on the production of volatile fatty acids (VFAs)—the main energy source for ruminants—are complex and can vary with dose and time. researchgate.net In vitro studies have shown that the addition of 3-NPA can lead to a significant decrease in the total VFA concentration, particularly at higher doses and during the initial hours of incubation. preprints.orgresearchgate.netresearchgate.net
Specifically, concentrations of acetate (B1210297) and propionate, the two most abundant VFAs, tend to decrease as the dose of 3-NPA increases, especially within the first 24 hours of fermentation. researchgate.net However, some studies have reported no significant change in total VFA production with 3-NPA, suggesting that the microbial community may adapt over time or that the effects are dependent on the specific microbial ecosystem and diet. preprints.orgpreprints.org The decrease in VFA production may indicate a broader inhibitory effect on microbial fermentation, beyond just the targeted inhibition of methanogens. preprints.orgresearchgate.net
Table 3: Effect of 3-Nitropropionic Acid (3-NPA) on In Vitro Volatile Fatty Acid (VFA) Production in Cattle Rumen Fluid (24h Incubation)
| Parameter | Control | 8 mM 3-NPA | 16 mM 3-NPA | Reference |
|---|---|---|---|---|
| Total VFA (mmol/L) | 100.9 | 77.0 | 66.8 | researchgate.net |
| Acetate (mmol/L) | 67.9 | 53.6 | 46.8 | researchgate.net |
| Propionate (mmol/L) | 21.0 | 15.6 | 13.5 | researchgate.net |
| Butyrate (mmol/L) | 8.8 | 5.8 | 4.8 | researchgate.net |
Influence on Volatile Fatty Acid (VFA) Production
Interactions with Bacterial Metabolism (e.g., Mycobacterium tuberculosis)
3-Nitropropionic acid (3-NPA) is a known bioactive compound that interacts significantly with the metabolic pathways of various bacteria, most notably Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. bris.ac.uknih.govresearchgate.net Its primary mechanism of action involves the inhibition of key enzymes that are crucial for the bacterium's ability to survive and persist within the host, particularly when utilizing fatty acids as a carbon source. scispace.comnih.gov Mtb relies on specific metabolic pathways to process carbon sources like cholesterol and fatty acids, which generate propionyl-CoA, a potentially toxic intermediate. nih.gov 3-NPA disrupts the primary pathways responsible for detoxifying propionyl-CoA, making it a subject of significant research. nih.gov
The catabolism of host-derived cholesterol and odd-chain fatty acids by M. tuberculosis generates propionyl-coenzyme A (propionyl-CoA). nih.govnih.gov Accumulation of propionyl-CoA is toxic to the bacterium, necessitating efficient metabolic pathways for its assimilation. wikipedia.org The primary route for this in Mtb is the methylcitrate cycle, which converts propionyl-CoA and oxaloacetate into succinate and pyruvate. wikipedia.orgnih.govrsc.org
A critical step in this cycle is catalyzed by methylisocitrate lyase. rsc.org In M. tuberculosis, this enzymatic activity is performed by the isocitrate lyase (ICL) enzymes, the same enzymes that function in the glyoxylate (B1226380) cycle. scispace.comnih.gov 3-Nitropropionic acid is a well-documented inhibitor of ICL. bris.ac.ukscispace.compnas.orgnih.gov By inhibiting ICL, 3-NPA effectively blocks the methylcitrate cycle. nih.govresearchgate.net This inhibition leads to the accumulation of toxic propionyl-CoA, which compromises the bacterium's fitness, particularly during infection of macrophages. nih.gov The toxicity induced by 3-NPA is therefore directly dependent on the generation of propionyl-CoA from sources like cholesterol. nih.gov
The glyoxylate and methylcitrate cycles are intrinsically linked in M. tuberculosis because both rely on the enzymatic activity of isocitrate lyase (ICL). nih.govacs.org The glyoxylate cycle is vital for Mtb to grow on fatty acids, as it bypasses the decarboxylation steps of the TCA cycle, conserving carbon skeletons for biosynthesis. scispace.comrsc.org The methylcitrate cycle, as discussed, is essential for detoxifying propionyl-CoA. nih.govnih.gov
The inhibitory action of 3-NPA on ICL presents a significant metabolic challenge to Mtb by simultaneously blocking both of these crucial pathways. nih.govasm.org However, M. tuberculosis possesses an alternative, vitamin B12-dependent route for propionyl-CoA metabolism: the methylmalonyl pathway. nih.govnih.gov This pathway converts propionyl-CoA into the TCA cycle intermediate succinyl-CoA. nih.gov
Research has demonstrated that this pathway can act as a bypass to overcome the metabolic block imposed by 3-NPA. nih.govasm.org In studies where the methylcitrate cycle is non-functional (either through genetic mutation or chemical inhibition by 3-NPA), Mtb can still utilize propionate-generating carbon sources, provided that vitamin B12 is supplied to activate the methylmalonyl pathway. nih.govnih.govepfl.ch For example, both wild-type Mtb and mutants with a defective methylcitrate cycle were able to grow on valerate (B167501) (a five-carbon fatty acid) in the presence of 3-NPA, but only when supplemented with vitamin B12. nih.govasm.orgresearchgate.netresearchgate.net This highlights the anaplerotic role of the methylmalonyl pathway, which can replenish TCA cycle intermediates and allow the bacterium to circumvent the inhibition of the glyoxylate and methylcitrate cycles by 3-NPA. nih.govasm.org
Table 2: Carbon Source Utilization in M. tuberculosis in the Presence of 3-Nitropropionate (3-NPA) This table illustrates how the functionality of different metabolic pathways affects the growth of M. tuberculosis on various carbon sources, particularly when the methylcitrate/glyoxylate cycles are inhibited by 3-NPA.
| Mtb Strain | Carbon Source | Additives | Growth Outcome | Metabolic Interpretation | Reference |
| Wild-type | Valerate | 3-NPA | No Growth | ICL inhibition blocks methylcitrate & glyoxylate cycles. | nih.gov |
| Wild-type | Valerate | 3-NPA + Vitamin B12 | Growth | Methylmalonyl pathway bypasses the 3-NPA block. | nih.govasm.org |
| Methylcitrate Cycle Mutant (prpDC-) | Valerate | None | No Growth | Cannot process propionyl-CoA from valerate. | epfl.ch |
| Methylcitrate Cycle Mutant (prpDC-) | Valerate | Vitamin B12 | Growth | Methylmalonyl pathway compensates for the genetic defect. | epfl.ch |
| Methylcitrate Cycle Mutant (prpDC-) | Valerate | Vitamin B12 + 3-NPA | Growth | Demonstrates that 3-NPA has no effect when the target pathway is already inactive and the bypass is functional. | epfl.ch |
Advanced Analytical and Computational Methodologies in Nitropropanoate Research
Sophisticated Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the elucidation of the molecular structure of methyl 3-nitropropanoate (B1233125). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier Transform-Infrared (FT-IR) spectroscopy each offer unique and complementary information. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for defining the precise connectivity and chemical environment of atoms within the methyl 3-nitropropanoate molecule. Both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure. researchgate.netanu.edu.auresearchgate.net
In ¹H NMR spectroscopy, the protons of the methylene (B1212753) groups adjacent to the nitro and ester functionalities, as well as the methyl ester protons, exhibit distinct chemical shifts and coupling patterns. These signals are crucial for assigning the proton environment within the molecule.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbon, the two methylene carbons, and the methyl carbon are all identifiable and contribute to the definitive structural assignment of the compound. researchgate.netrsc.org
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm |
|---|---|
| ¹H | Varies by solvent and instrument |
| ¹³C | Varies by solvent and instrument |
Note: Specific chemical shifts can vary depending on the solvent and the magnetic field strength of the NMR spectrometer used.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. researchgate.net Electron Ionization (EI) is a common technique used for this purpose. researchgate.net The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the intact molecule, confirming its elemental composition. Further fragmentation of the molecular ion provides valuable structural information, as characteristic fragment ions are formed through the cleavage of specific bonds within the molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the molecular formula. rsc.org
Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is instrumental in identifying the key functional groups present in this compound. researchgate.net The infrared spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. The strong absorption band of the carbonyl group (C=O) of the ester is typically observed in the region of 1740-1720 cm⁻¹. The presence of the nitro group (NO₂) is confirmed by two strong stretching vibrations, an asymmetric stretch usually found around 1560-1550 cm⁻¹ and a symmetric stretch near 1380-1370 cm⁻¹. anu.edu.aursc.org
Table 2: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | ~1727 |
| NO₂ (Nitro) | Asymmetric Stretch | ~1555 |
| NO₂ (Nitro) | Symmetric Stretch | ~1375 |
Note: The exact positions of the absorption bands can be influenced by the sample's physical state (e.g., film, solution). rsc.org
Computational Chemistry and Theoretical Modeling Approaches
In conjunction with experimental data, computational chemistry provides a deeper understanding of the properties and reactivity of this compound at a molecular level.
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Conformational Analysis
Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic structure, conformation, and reaction mechanisms involving this compound. thieme-connect.comresearchgate.net DFT calculations can be used to model the transition states of reactions, providing insights into the energy barriers and preferred reaction pathways. thieme-connect.comresearchgate.net For instance, DFT studies have been applied to understand the mechanistic details of reactions where this compound serves as a precursor, such as in the synthesis of pyrrolidin-2-ones. thieme-connect.com These calculations help in rationalizing the observed stereoselectivity and reactivity. grafiati.com Furthermore, DFT can be used to analyze the conformational preferences of the molecule, identifying the most stable geometric arrangements of its atoms.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Properties
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of molecules based on their structural features. For a series of related organic compounds including nitroalkanes, QSPR models have been developed to predict properties such as boiling point, density, and refractive index. unimore.it While specific QSPR studies focusing solely on this compound are not extensively detailed, it is included in broader studies of organic solvents where its experimental properties contribute to the development and validation of predictive models. unimore.it These models use calculated molecular descriptors to establish a mathematical relationship with the experimental property, enabling the prediction of properties for other, unmeasured compounds.
In Silico Screening and Molecular Design for New Chemical Entities
In silico screening and molecular design represent powerful computational strategies for the discovery and optimization of new chemical entities derived from a lead compound like this compound. These methodologies employ computer simulations to predict the interaction between a small molecule and a biological target, thereby guiding the synthesis of more potent and selective derivatives. This approach accelerates the drug discovery process, reduces costs, and minimizes the need for extensive experimental screening.
Research efforts have utilized the 3-nitropropionate scaffold, the biologically active form of this compound, to design novel enzyme inhibitors. A notable example is the development of inhibitors for isocitrate lyase (ICL) in Mycobacterium tuberculosis (MTB), an enzyme crucial for the pathogen's survival on fatty acid-based carbon sources. researchgate.net In one such study, various 3-nitropropionamides were synthesized and evaluated. researchgate.net Computational docking studies were performed to confirm the binding potential of these newly designed compounds within the active site of the MTB ICL enzyme. researchgate.net This computational analysis provided a structural basis for the observed inhibitory activity and guided the selection of substituents to enhance potency. researchgate.net
The following table summarizes the in vitro activity and enzyme inhibition data for a selection of the synthesized 3-nitropropionamide derivatives, demonstrating the outcome of a structure-activity relationship (SAR) study guided by molecular design principles.
| Compound | Substituent (R) | MTB ICL Inhibition IC₅₀ (µM) | MIC against log-phase MTB (µM) | MIC against starved-phase MTB (µM) | Reference |
|---|---|---|---|---|---|
| Compound 20 | 4-Fluoro-3-phenoxyphenyl | 0.95 | 7.44 | 1.85 | researchgate.net |
| Compound 22 | Ciprofloxacin analog | 0.10 ± 0.01 | 0.16 | 0.04 | researchgate.net |
| 3-Nitropropionic acid | - | >419.92 | >419.92 | >419.92 | researchgate.net |
Similarly, in silico methods have been employed to investigate potential inhibitors of enteric methanogenesis. biorxiv.orgnih.gov Molecular docking studies have explored the binding affinity of 3-nitropropionate and other nitro-esters to the active site of Methyl-Coenzyme M Reductase (MCR), a key enzyme in methane (B114726) production. biorxiv.org These computational analyses revealed that nitro-ol/ester compounds have a high affinity for the F430 cofactor in the MCR active site, providing a mechanistic understanding of their inhibitory action. biorxiv.org Such studies are crucial for designing new analogs with improved potency and specificity for reducing methane emissions from livestock. nih.govbiorxiv.org
Beyond inhibitor design, computational approaches guide the synthesis of entirely new molecular scaffolds from this compound. For instance, cascade reactions involving this compound have been developed to synthesize complex trisubstituted pyrrolidine (B122466) derivatives, with computational studies helping to elucidate the reaction mechanism and the origin of high diastereoselectivity. researchgate.net These synthetic strategies, often combining organocatalysis and metal catalysis, lead to the creation of novel chemical entities with potential applications in various fields of chemistry. researchgate.netthieme-connect.com
Flux Balance Analysis (FBA) and Metabolic Flux Analysis (MFA) in Pathway Modeling
Flux Balance Analysis (FBA) and Metabolic Flux Analysis (MFA) are systems biology techniques used to quantify the flow of metabolites through a metabolic network. researchgate.netrsc.org FBA is a mathematical method that simulates metabolism using genome-scale reconstructions of metabolic networks to predict metabolic flux distribution, often with the goal of optimizing a specific biological objective, such as biomass production. wikipedia.orgyoutube.com MFA, particularly when using isotopic tracers like ¹³C (¹³C-MFA), provides experimental measurements of intracellular fluxes, offering a detailed snapshot of a cell's metabolic state. rsc.orgnih.gov These methodologies are invaluable for understanding the metabolic perturbations caused by inhibitors like 3-nitropropionic acid (3-NPA), the active metabolite of this compound.
The inhibitory effect of 3-NPA on succinate (B1194679) dehydrogenase has been modeled using these advanced computational techniques. A systems biology framework incorporating FBA was developed to simulate the metabolic impact of 3-nitropropionate on Mycobacterium tuberculosis. nih.gov This model integrated detailed enzyme kinetics with a complete metabolic network description to quantitatively predict the dose-response of the inhibitor on bacterial growth, particularly when the pathogen relies on fatty acids for its carbon source. nih.gov The computational predictions accurately reproduced experimental dose-response curves, validating the model's ability to capture the essential biological and chemical factors governing drug inhibition. nih.gov
The table below presents the metabolic flux rates measured in the rat brain with and without 3-NPA treatment.
| Metabolic Flux | Control Group (µmol/g/min) | 3-NP Group (µmol/g/min) | Percentage Change | Reference |
|---|---|---|---|---|
| TCA Cycle Rate (Vtca) | 0.71 ± 0.02 | 0.58 ± 0.02 | -18% | scispace.com |
| Glutamate (B1630785) Exchange Flux (Vx) | 0.88 ± 0.08 | 1.33 ± 0.24 | +51% | scispace.com |
These modeling approaches are essential for understanding the system-wide effects of enzyme inhibition. By simulating or measuring the redistribution of metabolic fluxes, FBA and MFA can identify metabolic vulnerabilities and predict potential synergistic targets for combination therapies. For instance, modeling the context of succinate dehydrogenase deficiency with FBA can help predict novel metabolic bypasses or secondary pathways that become critical for cell survival, offering new avenues for therapeutic intervention. researchgate.net Furthermore, advanced techniques like ¹³C¹⁵N-MFA enable the simultaneous quantification of both carbon and nitrogen fluxes, which is particularly relevant for studying the metabolism of nitrogen-containing compounds like 3-NPA and can identify central nodes in nitrogen assimilation. biorxiv.org
Conclusions and Future Directions in Methyl 3 Nitropropanoate Research
Frontiers in the Synthesis of Novel Derivatives with Enhanced Reactivity or Specificity
The chemical scaffold of methyl 3-nitropropanoate (B1233125) offers a versatile platform for the synthesis of novel derivatives. Future research will likely focus on creating analogs with enhanced reactivity for specific chemical transformations or increased specificity towards biological targets. For instance, the development of diastereoselective nitro-Mannich/lactamization reaction cascades using methyl 3-nitropropanoate has already enabled the efficient synthesis of various pyrrolidinone derivatives. grafiati.com Further exploration in this area could lead to the creation of a diverse library of compounds with potential applications in medicinal chemistry and materials science.
One promising avenue is the use of this compound in multicomponent reactions to construct complex molecular architectures in a single step. researchgate.net Additionally, the synthesis of derivatives where the nitro group is replaced by other functionalities or where the methyl ester is modified could yield compounds with unique chemical properties and biological activities. Research into the synthesis of isotopically labeled this compound and its derivatives will also be crucial for metabolic and mechanistic studies.
Unraveling Remaining Unclear Biosynthetic and Metabolic Pathways
While significant strides have been made in understanding the biosynthesis of 3-NPA in various organisms, several aspects remain unclear. rsc.org In fungi, L-aspartic acid is a known precursor, but the precise enzymatic steps and intermediates are still being elucidated. rsc.orgebi.ac.uk In plants, the biosynthetic pathway is even less understood, with suggestions that malonate or asparagine may serve as precursors. researchgate.netrsc.org Future research, employing advanced techniques such as CRISPR-Cas9 gene editing and metabolomics, will be essential to definitively map these pathways in different species.
The metabolic fate of this compound and its derivatives in various organisms is another critical area of investigation. Detoxification mechanisms, including amide formation with amino acids, reduction to β-alanine, and oxidation to malonic acid semialdehyde, have been identified. rsc.orgebi.ac.uk However, the specific enzymes involved and the regulation of these pathways are not fully characterized. Understanding how different organisms, from soil bacteria to mammals, metabolize this compound could have significant implications for environmental science and toxicology. For example, some gut-associated bacteria have been shown to degrade 3-NPA, a process that could be harnessed for bioremediation. nih.govresearchgate.net
Advancing the Understanding of Selective Cellular Vulnerability in Pathological Contexts
A key pathological feature of 3-NPA-induced toxicity is the selective vulnerability of certain neuronal populations, particularly the medium spiny neurons in the striatum. nih.govru.nlnih.gov While the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain, is the primary mechanism of toxicity, the reasons for this selective cell death are not fully understood. rsc.orgebi.ac.ukresearchgate.net Future research should focus on elucidating the molecular mechanisms that render these specific neurons susceptible to 3-NPA-induced energy deprivation and oxidative stress.
Studies have suggested that factors such as differences in mitochondrial function, glutamate (B1630785) excitotoxicity, and the expression of specific proteins like cyclin D1 may play a role in this selective vulnerability. nih.govnih.govfrontiersin.org Investigating the interplay of these factors at the cellular and molecular level will be crucial. Animal models of Huntington's disease, which utilize 3-NPA to mimic the neurodegenerative process, will continue to be invaluable tools in this research. nih.govresearchgate.netfrontiersin.org A deeper understanding of selective cellular vulnerability could provide insights into a range of neurodegenerative disorders characterized by the death of specific neuronal subtypes.
Innovation in the Development of Targeted Therapeutic and Diagnostic Agents
The potent and selective inhibition of enzymes like succinate dehydrogenase and isocitrate lyase (ICL) by 3-NPA and its derivatives presents opportunities for the development of novel therapeutic and diagnostic agents. rsc.orgoup.commdpi.com ICL is a key enzyme in the glyoxylate (B1226380) cycle, which is essential for the survival of certain pathogens, including Mycobacterium tuberculosis, but is absent in mammals. researchgate.netrsc.org This makes ICL an attractive target for the development of new anti-tuberculosis drugs. oup.comresearchgate.net Researchers have already synthesized 3-nitropropionamides that show promising inhibitory activity against MTB ICL. researchgate.net Future efforts will likely focus on optimizing the structure of these inhibitors to improve their potency, selectivity, and pharmacokinetic properties.
The development of diagnostic agents based on the this compound scaffold is another promising area. rasayanjournal.co.in For example, radiolabeled derivatives could be used in positron emission tomography (PET) imaging to probe the activity of SDH or ICL in vivo. This could aid in the diagnosis and monitoring of diseases associated with mitochondrial dysfunction or microbial infections. Furthermore, fluorescently tagged derivatives could be developed as tools for basic research to visualize the localization and activity of these enzymes within cells.
Development of Environmental Remediation and Detoxification Strategies
The presence of 3-NPA as a natural toxin in certain plants and fungi poses a risk to livestock and, in some cases, humans. ebi.ac.ukresearchgate.netresearchgate.net Developing effective strategies for the remediation of contaminated environments and the detoxification of affected individuals is an important area of future research. Bioremediation, which utilizes microorganisms to break down toxic compounds, is a particularly promising approach. nichols.cafrontiersin.orgfrontiersin.org Several bacterial species capable of degrading 3-NPA have been identified, and their detoxifying enzymes, such as nitronate monooxygenases, are being studied. nih.govnih.govasm.org Future work could involve engineering these microorganisms or their enzymes for enhanced efficiency and application in agricultural or food processing settings.
In addition to bioremediation, chemical methods for the detoxification of 3-NPA could be explored. This might involve the development of catalysts that can efficiently and safely convert 3-NPA into non-toxic products. Furthermore, research into the development of antidotes for 3-NPA poisoning could have significant clinical implications. This could involve the design of molecules that can either directly neutralize 3-NPA or protect vulnerable cellular targets from its toxic effects.
Q & A
Q. What are the optimal synthetic conditions for preparing methyl 3-nitropropanoate, and how can reaction yields be maximized?
this compound is typically synthesized via acid-catalyzed esterification of 3-nitropropanoic acid. A method involving 3-nitropropanoic acid, trimethylsilyl chloride (TMSCl), and 2,2-dimethoxypropane in dry methanol achieves yields of 82–86% . Key parameters include:
- Catalyst : TMSCl (1.0 equiv.) for efficient activation.
- Solvent : Dry methanol under inert atmosphere (N₂).
- Purification : Flash column chromatography (4:1 → 1:1 Hex/EtOAc gradient). Maximizing yield requires strict anhydrous conditions and stoichiometric control of TMSCl.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
- ¹H NMR (CDCl₃): δ 3.00 (t, J = 6.2 Hz, 2H, CH₂), 3.75 (s, 3H, OCH₃), 4.66 (t, J = 6.2 Hz, 2H, NO₂CH₂) .
- ¹³C NMR (CDCl₃): δ 30.5 (CH₂), 52.1 (OCH₃), 69.5 (NO₂CH₂), 169.9 (C=O). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (C=O and NO₂ stretches) further confirm structure and purity.
Q. What are common derivatives of this compound, and how are they applied in biochemical research?
Ester derivatives, such as α-D-glucopyranose 2,3,6-tris(3-nitropropanoate), are synthesized for studying glycosidase inhibition or as enzyme probes . These derivatives are prepared via nucleophilic acyl substitution, leveraging the reactivity of the nitropropanoate ester group.
Advanced Research Questions
Q. How can diastereoselectivity in nitroaldol reactions involving this compound be improved?
In model systems with trans-cinnamaldehyde, poor diastereoselectivity (3:1) and low yields (15%) are observed . Strategies for improvement include:
- Ligand design : Chiral bisoxazolidine ligands (e.g., 25 mol% with CuOAc) to induce asymmetry.
- Temperature control : Reactions at –10°C to 0°C may enhance selectivity.
- Solvent optimization : Polar aprotic solvents (e.g., THF) to stabilize transition states.
Q. What role does this compound serve as a d²-synthon in complex organic syntheses?
Deprotonation of this compound generates a doubly deprotonated species (d²-reagent), enabling Michael additions and annulations. For example, it facilitates tetrahydrofuran synthesis via cyclization with γ,δ-unsaturated carbonyls . Computational modeling (DFT) can elucidate its nucleophilic reactivity and regioselectivity.
Q. How can computational methods aid in understanding this compound's reactivity in Michael additions?
Density Functional Theory (DFT) studies analyze transition states and charge distribution:
- Nucleophilic sites : The α-nitro group’s electron-withdrawing effect directs attack.
- Solvent effects : Simulated solvent models (e.g., PCM for methanol) refine activation energy predictions. These insights guide experimental design for asymmetric catalysis .
Methodological & Contradiction Analysis
Q. How should researchers address contradictions in reported reaction yields for nitroaldol reactions using this compound?
Discrepancies (e.g., 15% vs. 88% yields in similar systems ) may arise from:
- Catalyst loading : Variations in CuOAc or ligand equivalents.
- Workup protocols : Incomplete removal of excess this compound via chromatography. Systematic replication with controlled parameters (temperature, stoichiometry) and HPLC monitoring is recommended .
Q. What strategies ensure reproducibility when scaling up this compound synthesis?
- Stoichiometric precision : Use calibrated syringes for TMSCl addition.
- Moisture control : Rigorous drying of glassware and solvents.
- Purification consistency : Gradient elution in flash chromatography (4:1 → 1:1 Hex/EtOAc) with TLC validation .
Data Presentation
Table 1 : Key Synthetic Parameters and Outcomes for this compound
| Parameter | Optimal Condition | Yield | Reference |
|---|---|---|---|
| Catalyst (TMSCl) | 1.0 equiv. | 82–86% | |
| Reaction Time | 21 h (room temperature) | 82% | |
| Diastereoselectivity | 3:1 (trans-cinnamaldehyde) | 15% | |
| Purification Method | Flash column chromatography | >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
